molecular formula C95H140N20O23 B10860406 3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid CAS No. 1451199-98-6

3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid

Cat. No.: B10860406
CAS No.: 1451199-98-6
M. Wt: 1930.2 g/mol
InChI Key: VDLGAZDAHPLOIR-XOZIGYNVSA-N
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Description

Sulanemadlin, also known by its development code ALRN-6924, is an experimental drug primarily developed for the treatment of cancer. It is a stapled peptide that mimics the N-terminal domain of the tumor suppressor protein p53. Sulanemadlin is designed to bind to MDM2 and MDMX, leading to the induction of apoptosis in tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulanemadlin is synthesized using peptide stapling technology, which involves the incorporation of non-natural amino acids to stabilize the peptide’s α-helical structure. The synthesis typically involves solid-phase peptide synthesis (SPPS) followed by on-resin cyclization to introduce the staple .

Industrial Production Methods: The industrial production of Sulanemadlin involves large-scale SPPS, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product. The process ensures high purity and yield, which are critical for clinical applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the stapled peptide Sulanemadlin, which exhibits enhanced stability and cell permeability compared to linear peptides .

Scientific Research Applications

Mechanism of Action

Sulanemadlin exerts its effects by mimicking the N-terminal domain of p53 and binding to MDM2 and MDMX. This binding prevents the degradation of p53, leading to its accumulation and activation. Activated p53 induces cell cycle arrest and apoptosis in tumor cells. The molecular targets of Sulanemadlin are MDM2 and MDMX, which are key regulators of p53 activity .

Comparison with Similar Compounds

Uniqueness of Sulanemadlin: Sulanemadlin is unique in that it is a stapled peptide, which provides enhanced stability and cell permeability compared to small molecule inhibitors. This allows for more effective inhibition of MDM2 and MDMX and subsequent activation of p53 .

Biological Activity

The compound 3-[(2S,5S,8S,...)] is a complex synthetic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a highly intricate structure comprising multiple stereocenters and functional groups. Its molecular formula is C₃₃H₄₅N₃O₁₈. The presence of various amino acids and acetamido groups suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Anticancer Properties : Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action :

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and division.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspase pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokine production.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability with IC50 values indicating potent activity. The study also noted morphological changes consistent with apoptosis.

Study 2: In Vivo Testing

In an in vivo model using mice implanted with tumor cells, administration of the compound resulted in significant tumor size reduction compared to controls. Histological analysis revealed increased apoptosis within the tumor tissue.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cells
Apoptosis InductionActivates caspase pathways
Anti-inflammatoryReduces cytokine production

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary data suggest that it has favorable absorption characteristics with a moderate half-life allowing for sustained biological activity.

Properties

CAS No.

1451199-98-6

Molecular Formula

C95H140N20O23

Molecular Weight

1930.2 g/mol

IUPAC Name

3-[(2S,5S,8S,11S,14S,17S,20S,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid

InChI

InChI=1S/C95H140N20O23/c1-50(2)44-69(106-60(13)117)88(133)113-76(59(12)116)91(136)111-72(46-61-30-24-23-25-31-61)90(135)115-95(15)43-29-22-20-18-16-17-19-21-28-42-94(14,92(137)105-58(11)82(127)103-56(9)81(126)102-55(8)80(125)101-54(7)79(124)100-53(6)78(123)99-52(5)77(97)122)114-89(134)70(45-51(3)4)108-84(129)67(38-40-74(96)119)107-83(128)57(10)104-86(131)73(48-63-49-98-66-33-27-26-32-65(63)66)110-87(132)71(47-62-34-36-64(118)37-35-62)109-85(130)68(112-93(95)138)39-41-75(120)121/h17,19,23-27,30-37,49-59,67-73,76,98,116,118H,16,18,20-22,28-29,38-48H2,1-15H3,(H2,96,119)(H2,97,122)(H,99,123)(H,100,124)(H,101,125)(H,102,126)(H,103,127)(H,104,131)(H,105,137)(H,106,117)(H,107,128)(H,108,129)(H,109,130)(H,110,132)(H,111,136)(H,112,138)(H,113,133)(H,114,134)(H,115,135)(H,120,121)/t52-,53+,54+,55+,56+,57+,58+,59-,67+,68+,69+,70+,71+,72+,73+,76+,94+,95-/m1/s1

InChI Key

VDLGAZDAHPLOIR-XOZIGYNVSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@](CCCC=CCCCCCC[C@@](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)C)(C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)N)CC(C)C)CCC(=O)N

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCC=CCCCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CCC(=O)O)(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C)(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)CC(C)C)CCC(=O)N

Origin of Product

United States

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